molecular formula C18H18N4O2 B7424743 2-[1-[(2-Nitrophenyl)methyl]pyrrolidin-3-yl]indazole

2-[1-[(2-Nitrophenyl)methyl]pyrrolidin-3-yl]indazole

Cat. No.: B7424743
M. Wt: 322.4 g/mol
InChI Key: JYRKXLVCOZCNKL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[(2-Nitrophenyl)methyl]pyrrolidin-3-yl]indazole typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the indazole moiety separately, followed by their coupling. One common method involves the reaction of 2-nitrobenzyl bromide with pyrrolidine to form the intermediate 2-nitrophenylmethylpyrrolidine. This intermediate is then reacted with indazole under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[1-[(2-Nitrophenyl)methyl]pyrrolidin-3-yl]indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of 2-[1-[(2-Nitrophenyl)methyl]pyrrolidin-3-yl]indazole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to its therapeutic effects .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[1-[(2-nitrophenyl)methyl]pyrrolidin-3-yl]indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c23-22(24)18-8-4-2-6-15(18)11-20-10-9-16(13-20)21-12-14-5-1-3-7-17(14)19-21/h1-8,12,16H,9-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRKXLVCOZCNKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=C3C=CC=CC3=N2)CC4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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